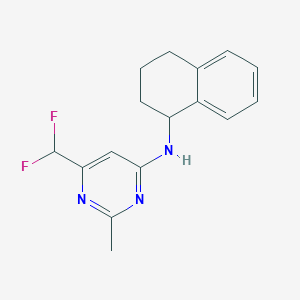

![molecular formula C17H21FN4 B6457606 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549021-85-2](/img/structure/B6457606.png)

4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Molecular Structure Analysis

The structure-activity relationship study of this compound and its analogues showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have shown inhibitory activity on PARP1 .Mecanismo De Acción

Target of Action

The primary target of the compound “4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .

Result of Action

The primary molecular effect of this compound is the reduction of uridine uptake in ENT1 and ENT2 This can lead to a decrease in nucleotide synthesis and regulation of adenosine function

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for the transport of nucleosides across cell membranes, which is essential for nucleotide synthesis and the regulation of adenosine function. The compound has been shown to inhibit both ENT1 and ENT2, with a higher selectivity for ENT2 . The inhibition is non-competitive and irreversible, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . This interaction suggests that this compound could be useful in modulating nucleoside levels in various physiological and pathological conditions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering nucleoside transport, which can impact cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ENT2 by this compound can lead to increased extracellular adenosine levels, which in turn can activate adenosine receptors and modulate various signaling pathways . This can result in changes in gene expression and metabolic flux, potentially affecting cell proliferation, apoptosis, and other cellular functions. Studies have shown that the compound does not affect cell viability or protein expression, indicating its specific action on nucleoside transporters without causing cytotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with equilibrative nucleoside transporters. The compound binds to a site on the transporters that is distinct from the nucleoside binding site, leading to an irreversible inhibition of transporter function . Molecular docking studies have suggested that the binding site for this compound may differ from that of other conventional inhibitors, providing a unique mechanism of action . This binding results in a reduction of nucleoside transport across the cell membrane, thereby modulating intracellular and extracellular nucleoside levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Studies have shown that the inhibitory effect on nucleoside transporters is sustained even after prolonged incubation, indicating that the compound does not degrade rapidly . Long-term exposure to the compound in in vitro studies has not shown any adverse effects on cell viability or function, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, there may be threshold effects where the compound’s inhibitory action becomes more pronounced, potentially leading to adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Animal studies have shown that the compound can be administered safely within a specific dosage range, providing a basis for further pharmacological evaluation .

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with equilibrative nucleoside transporters, affecting the transport and availability of nucleosides for nucleotide synthesis . This interaction can influence metabolic flux and the levels of various metabolites involved in nucleotide metabolism. The compound’s effect on adenosine levels can also impact metabolic pathways regulated by adenosine receptors, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interaction with equilibrative nucleoside transporters . The compound’s binding to these transporters facilitates its uptake and distribution within cells, where it exerts its inhibitory effects . The distribution of the compound within tissues is influenced by the expression levels of nucleoside transporters, with higher expression leading to greater accumulation of the compound . This selective distribution can enhance the compound’s therapeutic efficacy by targeting specific tissues or cell types.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with nucleoside transporters on the cell membrane . The compound does not appear to be internalized significantly within cells, as its primary site of action is on the cell surface . This localization allows the compound to effectively inhibit nucleoside transport without affecting intracellular processes directly. The specific targeting of cell membrane transporters ensures that the compound exerts its effects where nucleoside transport is most critical .

Propiedades

IUPAC Name |

4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4/c1-12-13(2)19-14(3)20-17(12)22-10-8-21(9-11-22)16-7-5-4-6-15(16)18/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMYSDHSNDPUNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

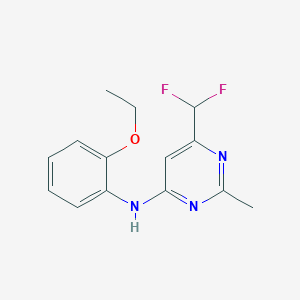

![6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457524.png)

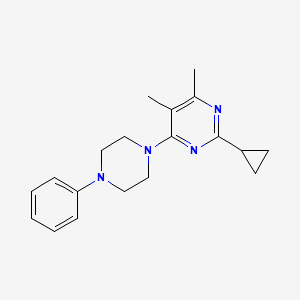

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457540.png)

![3-cyclopropyl-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6457559.png)

![3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6457563.png)

![4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457571.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457581.png)

![4-(difluoromethyl)-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6457588.png)

![3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457595.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457612.png)

![3-cyclopropyl-1-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6457618.png)

![N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457624.png)